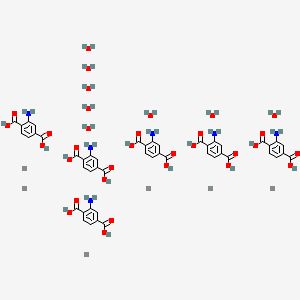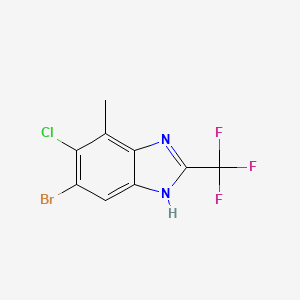
5,10,15-(Triphenyl)-20-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)porphyrin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,10,15-(Triphenyl)-20-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)porphyrin: is a synthetic porphyrin derivative. Porphyrins are a group of organic compounds, many of which are naturally occurring, that play key roles in biological processes such as oxygen transport and photosynthesis. This particular compound is notable for its unique structure, which includes a boron-containing dioxaborolane group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,10,15-(Triphenyl)-20-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)porphyrin typically involves the following steps:
Formation of the Porphyrin Core: The porphyrin core can be synthesized through the condensation of pyrrole with an aldehyde under acidic conditions.
Introduction of the Triphenyl Groups: The triphenyl groups are introduced through a series of substitution reactions.
Attachment of the Dioxaborolane Group:
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the porphyrin core.
Reduction: Reduction reactions can also occur, often leading to changes in the electronic structure of the porphyrin ring.
Substitution: The dioxaborolane group can participate in substitution reactions, allowing for further functionalization of the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Palladium catalysts are frequently employed in cross-coupling reactions.
Major Products:
Oxidation Products: Oxidized porphyrin derivatives.
Reduction Products: Reduced porphyrin derivatives.
Substitution Products: Functionalized porphyrin derivatives with various substituents.
Scientific Research Applications
Chemistry:
Photocatalysis: The compound has been studied for its potential in photocatalytic applications, where it can enhance the efficiency of light-driven chemical reactions.
Biology and Medicine:
Photodynamic Therapy: Porphyrin derivatives, including this compound, are explored for use in photodynamic therapy, a treatment for cancer that involves light-activated drugs.
Industry:
Sensors: The compound’s unique electronic properties make it suitable for use in chemical sensors and biosensors.
Mechanism of Action
The mechanism by which 5,10,15-(Triphenyl)-20-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)porphyrin exerts its effects is largely dependent on its ability to absorb light and participate in electron transfer reactions. The porphyrin core can interact with various molecular targets, facilitating processes such as energy transfer and redox reactions. The dioxaborolane group can further modulate these interactions, enhancing the compound’s reactivity and specificity.
Comparison with Similar Compounds
Tetraphenylporphyrin: A widely studied porphyrin derivative with four phenyl groups.
Tetra(4-pyridyl)porphyrin: Another porphyrin derivative with pyridyl groups that enhance its solubility and reactivity.
Tetra(4-carboxyphenyl)porphyrin: A porphyrin derivative with carboxylic acid groups, often used in biomedical applications.
Uniqueness: 5,10,15-(Triphenyl)-20-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)porphyrin is unique due to the presence of the dioxaborolane group, which imparts distinct electronic properties and reactivity. This makes it particularly useful in applications requiring precise control over electronic interactions and functionalization.
Properties
Molecular Formula |
C44H37BN4O2 |
|---|---|
Molecular Weight |
664.6 g/mol |
IUPAC Name |
5,10,15-triphenyl-20-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-21,23-dihydroporphyrin |
InChI |
InChI=1S/C44H37BN4O2/c1-43(2)44(3,4)51-45(50-43)42-37-26-24-35(48-37)40(29-16-10-6-11-17-29)33-22-20-31(46-33)39(28-14-8-5-9-15-28)32-21-23-34(47-32)41(30-18-12-7-13-19-30)36-25-27-38(42)49-36/h5-27,46,49H,1-4H3 |
InChI Key |
ZEJJPPPXVVFSRQ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C=C4)C9=CC=CC=C9)N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Oxa-8-thia-2-azaspiro[3.4]octane;hydrochloride](/img/structure/B13781280.png)
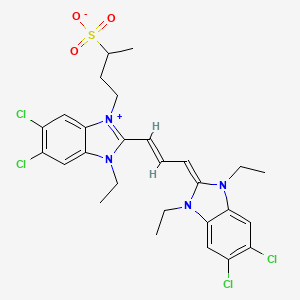
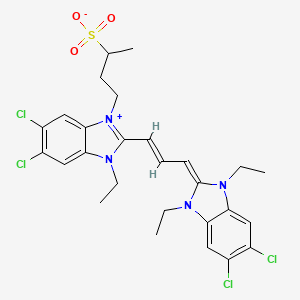
![barium(2+);3,6-dichloro-2-[(2-hydroxynaphthalen-1-yl)diazenyl]-4-methylbenzenesulfonate](/img/structure/B13781308.png)
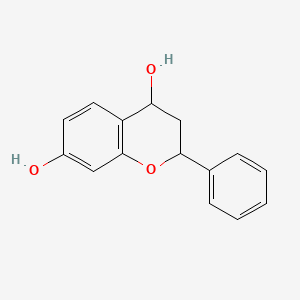
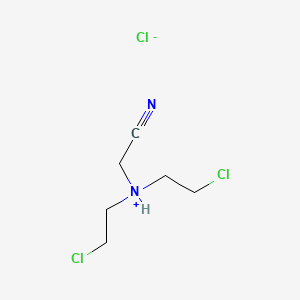


![10-tert-Butyl-8-[5-tert-butyl-3-(10-tert-butyl-10,11-dihydro-9H-benzo[a]xanthen-8-yl-methylene)-2-chloro-cyclohex-1-enylmethylene]-8,9,10,11-tetrahydro-benzo[a]xanthenylium perchlorate](/img/structure/B13781343.png)
![N'-[2-(azepan-1-ium-1-yl)ethyl]-2-(4-chlorophenoxy)acetohydrazide;chloride](/img/structure/B13781358.png)

